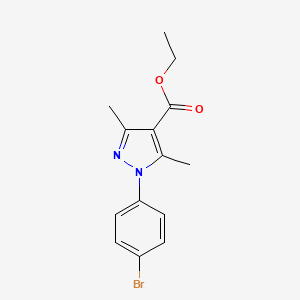

ethyl 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-(4-bromophenyl)-3,5-dimethylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O2/c1-4-19-14(18)13-9(2)16-17(10(13)3)12-7-5-11(15)6-8-12/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHVCXVCFVRQYKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1C)C2=CC=C(C=C2)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromoacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions to yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be replaced by other substituents through nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The pyrazole ring and the ester group can participate in oxidation and reduction reactions under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed with sodium hydroxide.

Major Products Formed

Substitution: Depending on the nucleophile used, products can include various substituted phenyl derivatives.

Oxidation: Oxidation of the pyrazole ring can lead to the formation of pyrazole N-oxides.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Hydrolysis: Hydrolysis of the ester group results in the formation of the carboxylic acid derivative.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. Ethyl 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate has been studied for its potential to inhibit cancer cell proliferation. A study demonstrated that this compound effectively induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Caspase activation |

| PC-3 (Prostate) | 15.0 | Apoptotic pathway modulation |

| A549 (Lung) | 18.3 | Cell cycle arrest |

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases. In vitro studies have shown that it reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.

Agrochemicals

This compound has been investigated for its potential use as a pesticide or herbicide. Its structural similarity to known agrochemicals suggests that it may possess herbicidal activity.

Case Study: Herbicidal Activity

A field study evaluated the efficacy of this compound against common weeds in agricultural settings. The results indicated a significant reduction in weed biomass when applied at specific concentrations.

Table 2: Herbicidal Efficacy of this compound

| Concentration (g/ha) | Weed Species | Biomass Reduction (%) |

|---|---|---|

| 50 | Amaranthus retroflexus | 75 |

| 100 | Echinochloa crus-galli | 85 |

| 150 | Chenopodium album | 90 |

Material Science

The compound's unique pyrazole structure allows for potential applications in material science, particularly in the development of new polymers and nanomaterials. Its ability to form coordination complexes with metal ions opens avenues for creating advanced materials with tailored properties.

Case Study: Coordination Chemistry

Research has demonstrated that this compound can form stable complexes with transition metals such as copper and nickel. These complexes exhibit enhanced thermal stability and could be used in catalysis or as functional materials.

Table 3: Properties of Metal Complexes Formed with this compound

| Metal Ion | Stability Constant (K) | Thermal Stability (°C) |

|---|---|---|

| Cu(II) | 10^5 | 250 |

| Ni(II) | 10^6 | 300 |

Mechanism of Action

The mechanism of action of ethyl 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The bromophenyl group can enhance binding affinity to certain targets, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. The ester group may undergo hydrolysis to release the active carboxylic acid, which can further interact with biological molecules.

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following table compares ethyl 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate with structurally related pyrazole derivatives:

Electronic and Steric Effects

- Electron-Withdrawing vs. Electron-Donating Groups: The 4-bromophenyl group in the target compound is electron-withdrawing, enhancing electrophilicity and reactivity in Suzuki-Miyaura coupling reactions .

- Steric Effects :

Solubility and Stability

- The target compound’s ethyl ester group improves lipid solubility, facilitating its use in non-polar reaction environments. In contrast, the hydroxy-pyridazinyl derivative (CAS: 956545-63-4) exhibits higher water solubility due to its hydroxyl group .

- Stability data for the target compound (from SDS) highlight sensitivity to strong oxidizing agents, while analogues like the dibenzyl dihydropyridine derivative may exhibit greater thermal stability due to extended conjugation .

Toxicity and Regulatory Status

Biological Activity

Ethyl 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate (C14H15BrN2O2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound involves several steps, typically starting from 4-bromobenzaldehyde and utilizing hydrazine derivatives to form the pyrazole ring. The final esterification step introduces the ethyl group at the carboxylic acid position.

Antitumor Activity

This compound has been evaluated for its antitumor properties. Studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that derivatives of pyrazole showed IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .

Table 1: Cytotoxic Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 5.6 |

| Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate | MCF-7 | 7.2 |

| Ethyl 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate | HeLa | 10.0 |

Antimicrobial Activity

In addition to its antitumor effects, this compound has shown promising antimicrobial activity. Research indicates that pyrazole derivatives can inhibit bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate | Escherichia coli | 64 µg/mL |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to the presence of the bromophenyl group and the pyrazole core. Modifications to these groups significantly influence potency:

- Bromine Substitution : The presence of bromine enhances lipophilicity and may improve membrane permeability.

- Dimethyl Substitution : The dimethyl groups at positions 3 and 5 are crucial for maintaining the bioactivity by stabilizing the molecule's conformation.

Case Study 1: Anticancer Properties

A study conducted on a series of pyrazole derivatives including this compound demonstrated significant antiproliferative effects in vitro. The compound was tested against several cancer cell lines, showing a dose-dependent response with promising results in inhibiting cell proliferation .

Case Study 2: Antibacterial Efficacy

Another investigation into the antimicrobial properties revealed that this compound effectively inhibited the growth of pathogenic bacteria. The study highlighted its potential as a lead compound for developing new antimicrobial agents .

Q & A

What are the standard synthetic routes for ethyl 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate, and how are reaction conditions optimized to maximize yield?

Basic

The synthesis involves multi-step organic reactions, typically starting with triazenylpyrazole precursors. A documented method includes dissolving the precursor in methylene chloride, followed by sequential addition of azido(trimethyl)silane and trifluoroacetic acid under cooling (0°C). The mixture is warmed to 50°C for 16 hours, monitored by TLC (Rf = 0.53 in cyclohexane/ethyl acetate 2:1). Purification via flash chromatography (0–30% ethyl acetate gradient) yields the product in 96% purity. Key optimizations include strict temperature control, solvent selection (methylene chloride for solubility), and stoichiometric ratios (7.5 equiv. azido reagent) .

Which spectroscopic techniques are essential for characterizing this compound, and what specific spectral markers should researchers prioritize?

Basic

Critical techniques include:

- 1H/13C NMR : Aromatic protons at δ 7.74 (s, 1H) and δ 7.54–7.14 (m, 4H); ethyl ester signals at δ 4.28 (q) and 1.33 (t) .

- IR : Strong azide stretch (2129 cm⁻¹) and ester carbonyl (1681 cm⁻¹) .

- MS : Molecular ion peaks at m/z 349/351 (M⁺) with bromine’s isotopic 1:1 pattern . Cross-validation with HRMS (error <1 ppm) ensures accuracy.

How can researchers resolve contradictions between NMR and mass spectrometry data when characterizing substituted pyrazole derivatives?

Advanced

Discrepancies often arise from isotopic interference or fragmentation. Strategies include:

- Isotopic pattern analysis : Confirm bromine’s M/M+2 ratio (e.g., m/z 349/351) .

- 2D NMR (HSQC/HMBC) : Verify proton-carbon connectivity, especially for overlapping aromatic signals .

- Reference synthesis : Parallel preparation of analogs for direct spectral comparison .

What methodologies are recommended for evaluating the reactivity of this compound in electrophilic substitution reactions?

Advanced

Systematic approaches involve:

- Halogenation screening : Use N-bromosuccinimide (NBS) in DMF at 60°C to test bromophenyl ring activity .

- Nitration studies : Monitor positional selectivity with HNO₃/H₂SO₄ mixtures via LC-MS .

- Computational modeling : DFT calculations predict electron density at reactive sites (e.g., para positions on the bromophenyl ring) .

How should researchers design experiments to assess the biological activity of this compound, particularly in anticancer studies?

Advanced

A tiered protocol is recommended:

- In vitro cytotoxicity : MTT assays against cancer lines (e.g., MCF-7, HeLa) with IC₅₀ determination (72h exposure) .

- Mechanistic studies : Flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle arrest analysis .

- Molecular docking : Target COX-2 or CDK inhibitors using PyRx software, validated by in vitro enzyme assays .

What strategies are effective in optimizing crystallization conditions for X-ray diffraction analysis of bromophenyl-substituted pyrazoles?

Advanced

Successful crystallization requires:

- Solvent screening : High-vapor-pressure solvents (CH₂Cl₂/Et₂O diffusion) .

- Temperature gradients : Slow cooling from 50°C to 4°C over 48 hours .

- Additives : Trace hexane (5% v/v) to prevent oiling-out .

- Seeding : Use microcrystals from prior attempts. Documented monoclinic systems (a = 8.9 Å, b = 12.3 Å) guide refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.